(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

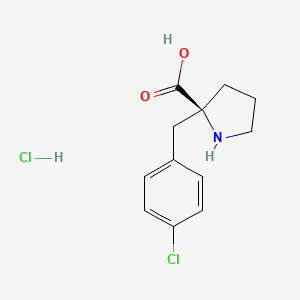

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217618-69-3) is a chiral proline derivative with a 4-chlorobenzyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a molecular weight of 276.16 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility for pharmaceutical or biochemical applications. The S-configuration at the C2 position is critical for its stereospecific interactions, making it relevant in drug discovery, particularly in targeting enzymes or receptors sensitive to chiral environments.

Properties

IUPAC Name |

(2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZLJSPDJWUETJ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661588 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217618-69-3 | |

| Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial effects, neuroprotective capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility, facilitating its use in biological assays and medicinal chemistry.

| Feature | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | CHClNO |

| Molecular Weight | 241.7 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

-

Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) :

-

Mechanism of Action :

- The presence of the chlorobenzyl group enhances lipophilicity, improving membrane penetration and bioavailability, which is crucial for antimicrobial efficacy.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties.

-

Cell Viability Assays :

- In vitro studies using neuronal cell lines showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions.

-

Potential Mechanisms :

- The compound may modulate pathways involved in oxidative stress response, though specific mechanisms require further investigation.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, for their antibacterial and antifungal activities . The findings suggested significant activity against pathogenic strains, supporting its potential as a therapeutic agent.

- Another research article focused on the synthesis and characterization of related compounds, emphasizing the importance of structural features on biological activity . This research outlined synthetic routes that preserve the chiral nature of the compound while optimizing yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications on the Benzyl Group

(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217606-18-2

- Molecular Weight : 266.72 g/mol

- Key Difference: The 4-cyanobenzyl group replaces chlorine with a cyano (-CN) group.

- Reduced lipophilicity (logP) compared to the chloro analog could affect membrane permeability .

(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217610-34-8

- Molecular Weight : 310.60 g/mol

- Key Difference : Additional chlorine at the 2-position of the benzyl ring.

- Implications :

(S)-2-(4-Biphenylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217722-65-0

- Molecular Weight : 317.81 g/mol

- Key Difference : A biphenylmethyl group replaces the 4-chlorobenzyl moiety.

- Larger size may limit bioavailability due to increased molecular rigidity .

(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1217651-48-3

- Molecular Weight : 259.70 g/mol

- Key Difference : Fluorine replaces chlorine at the 2-position of the benzyl ring.

- Implications :

Stereochemical Variations

(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1049741-04-9

- Key Difference : Enantiomeric R-configuration at the C2 position.

- Implications: Potential divergence in biological activity, as receptors often exhibit enantioselectivity. Pharmacokinetic differences (e.g., absorption, metabolism) may arise due to stereospecific enzyme interactions .

Positional Isomerism

trans-4-(4-Chlorobenzyl)-L-proline Hydrochloride

- CAS : 1049733-88-1

- Key Difference : The 4-chlorobenzyl group is attached to the C4 position of the pyrrolidine ring instead of C2.

- Implications :

Comparative Data Table

| Compound Name | CAS | Molecular Weight (g/mol) | Substituent | Key Feature |

|---|---|---|---|---|

| (S)-2-(4-Chlorobenzyl)pyrrolidine-2-COOH·HCl | 1217618-69-3 | 276.16 | 4-Cl-Benzyl | Reference compound |

| (S)-2-(4-Cyanobenzyl)pyrrolidine-2-COOH·HCl | 1217606-18-2 | 266.72 | 4-CN-Benzyl | Enhanced polarity |

| (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-COOH·HCl | 1217610-34-8 | 310.60 | 2,4-diCl-Benzyl | Increased lipophilicity |

| (S)-2-(4-Biphenylmethyl)pyrrolidine-2-COOH·HCl | 1217722-65-0 | 317.81 | Biphenylmethyl | Extended aromatic system |

| (S)-2-(2-Fluorobenzyl)pyrrolidine-2-COOH·HCl | 1217651-48-3 | 259.70 | 2-F-Benzyl | Improved metabolic stability |

| (R)-2-(4-Chlorobenzyl)pyrrolidine-2-COOH·HCl | 1049741-04-9 | 276.16 | 4-Cl-Benzyl (R-form) | Enantiomeric divergence |

| trans-4-(4-Chlorobenzyl)-L-proline·HCl | 1049733-88-1 | 276.16 | C4-substituted | Positional isomerism |

Research and Application Implications

- Pharmaceutical Relevance : These analogs are likely explored as intermediates in peptidomimetics or enzyme inhibitors (e.g., prolyl oligopeptidase) .

- Structure-Activity Relationships (SAR) :

- Synthetic Considerations : The hydrochloride salt form aids purification and stability, critical for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.